3-(Dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one
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Overview
Description
3-(Dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-iodobenzaldehyde and 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized conditions to increase yield and purity. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the double bond to a single bond.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, saturated ketones.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom and the dimethylamino group can influence its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Bromophenyl)-3-(dimethylamino)-2-propene-1-one
- (E)-1-(4-Chlorophenyl)-3-(dimethylamino)-2-propene-1-one
- (E)-1-(4-Fluorophenyl)-3-(dimethylamino)-2-propene-1-one
Comparison
Compared to its analogs with different halogen atoms (bromine, chlorine, fluorine), 3-(Dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one may exhibit different reactivity and biological activity due to the larger size and higher electronegativity of the iodine atom. This can affect its solubility, stability, and interaction with biological targets, making it unique among similar compounds.
Properties
CAS No. |
1432581-08-2 |
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Molecular Formula |
C11H12INO |
Molecular Weight |
301.12g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H12INO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ |
InChI Key |
KQMCNRCAMHMEGK-BQYQJAHWSA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)I |
SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)I |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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